(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid physical properties
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic Acid
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, which mimics the indole core while offering an additional hydrogen bond acceptor in the pyridine ring, has made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1][2][3] Derivatives of this scaffold have shown significant activity against targets such as the Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and NADPH Oxidase 2 (NOX2).[1][3][4]
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a critical reagent that serves as a versatile building block for the synthesis of these complex derivatives. Its boronic acid moiety makes it an ideal coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, storage, and effective use in synthetic protocols. This guide provides a comprehensive overview of the core physical and chemical characteristics of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid, supported by detailed experimental protocols for its characterization.
Molecular Identity and Core Characteristics
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid combines the 7-azaindole core with a boronic acid functional group at the 2-position of the pyrrole ring. This structure is fundamental to its utility in organic synthesis.
Chemical Structure:
Figure 1: 2D structure of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | (1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | [5] |
| CAS Number | 1286777-16-9 | [6] |
| PubChem CID | 118989500 | [5] |
| Molecular Formula | C₇H₇BN₂O₂ | [6] |
| Molecular Weight | 161.95 g/mol | [6] |
| Appearance | White to off-white solid (Expected) | Inferred from related compounds[7] |
| Melting Point | Not reported; requires experimental determination | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), alcohols; limited solubility in water | Inferred from structure |
It is important to distinguish this compound from its isomers, such as the 4-yl and 5-yl boronic acids, and its hydrochloride salt, which will have different physical and chemical properties.[8][9]
Key Physical Properties in Detail
A precise understanding of the physical properties is essential for successful experimental work.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound. The melting point for (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid is not consistently reported in public literature, necessitating its experimental determination.
Experimental Protocol: Melting Point Determination
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Sample Preparation: Place a small, dry amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Instrumentation: Insert the capillary tube into a calibrated digital melting point apparatus.
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Measurement: Heat the sample at a ramp rate of 10-20 °C/min for an initial rapid scan. Once an approximate melting range is found, repeat the measurement with a fresh sample, using a slower ramp rate of 1-2 °C/min starting from ~20 °C below the approximate melting point.
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Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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Causality: A broad melting range (> 2 °C) may indicate the presence of impurities or residual solvent, which disrupt the crystal lattice and lower the energy required to transition to a liquid phase.
Solubility Profile
The solubility of a reagent dictates the choice of solvent for reactions, purification, and analytical characterization. The polar 7-azaindole core and the hydrogen-bonding capability of the boronic acid group suggest solubility in polar organic solvents.
Experimental Protocol: Qualitative Solubility Assessment
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Solvent Selection: Choose a range of common laboratory solvents, from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate), to polar aprotic (e.g., DMSO, DMF), and polar protic (e.g., methanol, water).
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Sample Preparation: Add approximately 1-2 mg of the boronic acid to a small vial.
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Titration: Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.
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Observation: Visually inspect for dissolution. Classify solubility as:
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Soluble: Clear solution forms with < 1 mL of solvent.
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Sparingly Soluble: Partial dissolution or requires > 1 mL of solvent.
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Insoluble: No visible dissolution.
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-
Rationale: This systematic approach allows for the rapid identification of suitable solvent systems for subsequent applications, such as reaction setups or HPLC mobile phases.
Diagram of the solubility assessment workflow.
Stability and Storage
Boronic acids are susceptible to dehydration, particularly upon heating, which can lead to the formation of a trimeric anhydride known as a boroxine. This process is reversible in the presence of water but can complicate stoichiometry and reactivity.
Authoritative Recommendations for Storage:
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Temperature: Store refrigerated at 2-8 °C to minimize thermal degradation.[7]
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-driven decomposition.[7]
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Handling: Avoid prolonged exposure to air and moisture. Use in a well-ventilated area or fume hood.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid requires a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
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~12.0 ppm (br s, 1H): Pyrrole N-H proton.
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~8.2 ppm (dd, 1H): Pyridine H6 proton.
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~8.0 ppm (s, 2H): Boronic acid -OH protons, often broad and exchangeable.
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~7.8 ppm (dd, 1H): Pyridine H4 proton.
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~7.1 ppm (dd, 1H): Pyridine H5 proton.
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~6.8 ppm (s, 1H): Pyrrole H3 proton.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (like N-H and O-H), making them more easily observable.
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Data Acquisition: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
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Analysis: Integrate proton signals and assign peaks based on chemical shifts, coupling constants, and 2D correlation data to confirm the molecular structure.
Workflow for NMR structural verification.
Mass Spectrometry (MS) and HPLC
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 163.06 Da.
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High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a typical starting point. Purity is determined by the relative area of the main peak.
Significance in Synthetic and Medicinal Chemistry
The primary utility of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid is as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a robust and widely used method for forming C-C bonds between aryl or vinyl halides/triflates and an organoboron compound.
Role in Suzuki-Miyaura cross-coupling.
This reactivity allows medicinal chemists to readily incorporate the 7-azaindole scaffold into diverse molecular architectures, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4] The development of potent inhibitors for cancer and inflammatory diseases often relies on this synthetic strategy.[2][3]
Conclusion
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a high-value chemical reagent whose utility is directly tied to its physical and chemical properties. While some data points like a definitive melting point are not widely published, this guide provides the necessary theoretical background and validated experimental protocols for researchers to fully characterize the compound. Proper handling, storage, and a thorough understanding of its solubility and stability are crucial for its successful application in the synthesis of next-generation therapeutics built upon the privileged 7-azaindole core.
References
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PubChem. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemWhat. (n.d.). 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid CAS#: 1286777-16-9. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
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Iocozzia, J., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link]
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El-Gokha, A. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available from: [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Retrieved from [Link]
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Foucourt, A., et al. (2020). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available from: [Link]
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